molecular formula C20H14N4O6 B11551071 N,N'-bis(4-nitrophenyl)benzene-1,3-dicarboxamide

N,N'-bis(4-nitrophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11551071
M. Wt: 406.3 g/mol
InChI Key: DJBDRLMLMAGJBF-UHFFFAOYSA-N
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Description

N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide: is an organic compound characterized by the presence of nitro groups and amide linkages attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 4-nitroaniline with benzene-1,3-dicarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: N,N’-bis(4-aminophenyl)benzene-1,3-dicarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Benzene-1,3-dicarboxylic acid and 4-nitroaniline.

Scientific Research Applications

Chemistry: N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs with specific biological activities. The presence of nitro groups and amide linkages can influence the compound’s interaction with biological targets.

Industry: In the industrial sector, N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide is used in the production of specialty polymers and materials. Its structural features contribute to the properties of the final products, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide is primarily determined by its ability to interact with specific molecular targets. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The amide linkages provide stability and facilitate binding to biological macromolecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

    N,N’-bis(4-aminophenyl)benzene-1,3-dicarboxamide: A reduced form of the compound with amino groups instead of nitro groups.

    N,N’-bis(4-nitrophenyl)urea: A structurally similar compound with urea linkages instead of amide linkages.

    N,N’-bis(4-nitrophenyl)benzene-1,4-dicarboxamide: A positional isomer with the amide linkages at different positions on the benzene ring.

Uniqueness: N,N’-bis(4-nitrophenyl)benzene-1,3-dicarboxamide is unique due to the specific positioning of the nitro groups and amide linkages on the benzene ring

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

1-N,3-N-bis(4-nitrophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H14N4O6/c25-19(21-15-4-8-17(9-5-15)23(27)28)13-2-1-3-14(12-13)20(26)22-16-6-10-18(11-7-16)24(29)30/h1-12H,(H,21,25)(H,22,26)

InChI Key

DJBDRLMLMAGJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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